molecular formula C20H24 B072305 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene CAS No. 1153-36-2

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene

Cat. No.: B072305
CAS No.: 1153-36-2
M. Wt: 264.4 g/mol
InChI Key: OOPJSOXFEJURNP-UHFFFAOYSA-N
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Description

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C18H24 It is a derivative of indene, characterized by the presence of multiple methyl groups and a 4-methylphenyl substituent

Preparation Methods

The synthesis of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

    1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.

    1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: This compound lacks one methyl group and has a phenyl substituent instead of a 4-methylphenyl group.

    1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-: This compound has an additional methyl group compared to this compound.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a 4-methylphenyl substituent, which can influence its chemical reactivity and applications.

Properties

IUPAC Name

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJSOXFEJURNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494308
Record name 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153-36-2
Record name 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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